molecular formula C18H16N2 B075535 Cinnamaldehyde azine CAS No. 1568-11-2

Cinnamaldehyde azine

Cat. No. B075535
CAS RN: 1568-11-2
M. Wt: 260.3 g/mol
InChI Key: MIBXLDBZXACZIE-MKXOLOGGSA-N
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Description

Synthesis Analysis

Cinnamaldehyde can be synthesized through various reactions, including the reaction of benzaldehyde and acetaldehyde in the presence of sodium hydroxide, with benzene acting as a catalyst, achieving a recovery rate of 56.67% under optimum conditions (Liu Xue-mei, 2005). Another method involves the aldol reaction, where factors like the catalyst type, temperature, and molar ratio of benzaldehyde to acetaldehyde are critical for maximizing the yield, which can reach up to 76% under specific conditions (Yan Shun-shengb, 2012).

Molecular Structure Analysis

Cinnamaldehyde and its derivatives exhibit diverse molecular structures, enabling their participation in various chemical reactions. For instance, cinnamaldehyde derivatives synthesized through an oxidative Heck reaction exhibit unique α,β-unsaturated aldehyde structures, which are pivotal in further synthetic applications (Anneli Nordqvist et al., 2011).

Chemical Reactions and Properties

Cinnamaldehyde undergoes numerous chemical reactions, including 1,3-dipolar cycloaddition reactions with azomethine ylides, leading to highly functionalized hexahydro-1H-pyrrolizine (B. Hong et al., 2008). These reactions underscore its chemical versatility and potential for creating complex molecular architectures.

Physical Properties Analysis

The physical properties of cinnamaldehyde derivatives can be significantly altered through chemical modifications. For instance, the cross-linking of wheat gliadins with cinnamaldehyde enhances the physical performance of cast wheat gliadin films, affecting properties like water resistance and mechanical strength (M. P. Balaguer et al., 2011).

Chemical Properties Analysis

The chemical properties of cinnamaldehyde derivatives enable a wide range of applications. For example, the preparation of chitosan films with cinnamaldehyde nanoemulsions demonstrates how cinnamaldehyde's antimicrobial properties can be harnessed, leading to films with good antimicrobial activity, particularly against fungi (Huanle Chen et al., 2016).

Scientific Research Applications

  • Cancer Chemotherapy :

    • Cinnamaldehyde and its derivatives have been studied for their potential in developing anticancer drugs. They are known for their oxidative and antioxidative properties, contributing to their effectiveness in chemotherapy. These compounds have shown to induce apoptosis in cancer cells and have regulatory effects on cancer cell invasion and metastasis. Specific cancers like breast, prostate, colon, leukemia, hepatocellular carcinoma, and oral cancer have been studied in relation to cinnamaldehyde's therapeutic effects (Hong et al., 2016).
  • Antimicrobial and Antifungal Applications :

    • Cinnamaldehyde exhibits antimicrobial properties against various pathogenic bacteria in animal feeds and human foods, as well as antifungal effects against Aspergillus niger. It's considered a potential natural replacement for chemical synthetic preservatives (Friedman, 2017); (Sun et al., 2020).
  • Anti-inflammatory Agent :

    • It has been identified as an effective anti-inflammatory agent for treating allergic rhinitis in a rat model. It reduced vascular congestion, plasma cell, eosinophil, and inflammatory cell infiltration into the lamina propria (Hancı et al., 2016).
  • Diabetes Management :

    • Cinnamaldehyde has been recognized for its glucolipid lowering effects and potential role in the management of diabetes and its complications. It improves glucose and lipid homeostasis in diabetic animals, suggesting it could be a new option for diabetic intervention (Zhu et al., 2017).
  • Feedlot Cattle Diet Supplementation :

    • It can alter rumen fermentation by inhibiting selected ruminal microbes, which may improve growth performance and feed efficiency of animals. Its supplementation in feedlot cattle diets has shown to influence intake, growth performance, and blood metabolites (Yang et al., 2010a); (Yang et al., 2010b).
  • Antimycobacterial Activity :

    • Cinnamaldehyde has demonstrated antimycobacterial activity and is comparable with some first-line anti-TB antibiotics. It suggests a potential mechanism of action involving the activation of the cell membrane stress sensing and envelope preserving system (Sawicki et al., 2018).
  • Neuroprotection :

    • It has shown protective effects against glutamate-induced oxidative stress and apoptosis in PC12 cells, indicating potential use in protecting against brain oxidative stress and related disorders (Lv et al., 2017).
  • Controlled Release Systems :

    • Research has been conducted to develop oxide-based constructs for the controlled release of cinnamaldehyde, which is of great interest to the food and pharmaceutical industries due to its antibacterial, antifungal, and anti-inflammatory properties (Cionti et al., 2021).
  • Vasodilator and Anticancer Effects :

    • Studies have explored its vasodilator and anticancer effects, particularly focusing on its acute relaxing properties and its potential use in relieving coronary vasospasm and therapeutic drug delivery (Raffai et al., 2014).
  • Effects on Oxidative Stress and Metabolic Syndrome :

    • Cinnamaldehyde has beneficial effects against oxidative stress and nitric oxide metabolites in the brain of aged rats fed with a long-term, high-fat diet, supporting its use against brain disorders associated with metabolic syndrome and aging (Ataie et al., 2019).

Future Directions

Azines have received increased attention due to their biological, chemical, and materials properties . They have potential applications in developing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), energetic materials, and chemosensors . A study on an azine-linked pyrene–cinnamaldehyde hybrid showed evidence of solvent-dependent charge-transfer-coupled excimer emission , suggesting potential future directions in studying the photophysical properties of azine compounds.

properties

IUPAC Name

(E,E)-3-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]prop-2-en-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c1-3-9-17(10-4-1)13-7-15-19-20-16-8-14-18-11-5-2-6-12-18/h1-16H/b13-7+,14-8+,19-15+,20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBXLDBZXACZIE-MKXOLOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN=CC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N=C/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamaldehyde azine

CAS RN

1568-11-2
Record name Cinnamaldehyde azine
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Record name NSC867
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Record name Cinnamaldehyde azine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
RL Stern, JG Krause - Journal of Heterocyclic Chemistry, 1968 - Wiley Online Library
… The kinetics of cinnamaldehyde azine pyrolysis was conveniently determined using ultraviolet spectroscopy as the method of analysis. The absorption maxima of the reactant and …
Number of citations: 9 onlinelibrary.wiley.com
RL Stern, JG Krause - The Journal of Organic Chemistry, 1968 - ACS Publications
… Having established the structure of the pyrolysis product of cinnamaldehyde azine as l-(m-3-phenylpropenyl)-5-phenylpyrazo!e, we next elected to examine the generality of the reaction…
Number of citations: 11 pubs.acs.org
N Sugiyama, M Yamamoto, C Kashima - Bulletin of the Chemical …, 1970 - journal.csj.jp
… When f-diketones were treated with cinnamaldehyde azine, instead of cinnamylidenaniline, l-cinnamylidenamino-2-styryl-2,3dihydro-4-pyridones were produced; these were then …
Number of citations: 1 www.journal.csj.jp
S Noboru, Y Makoto - Bulletin of the Chemical Society of Japan, 1970 - cir.nii.ac.jp
… When β-diketones were treated with cinnamaldehyde azine, instead of cinnamylidenaniline, 1-cinnamylidenamino-2-styryl-2,3-dihydro-4-pyridones were produced; these were then …
Number of citations: 0 cir.nii.ac.jp
LD Frederickson - Analytical Chemistry, 1964 - ACS Publications
… in CHCL Cinnamaldehyde azine … in the preparation of frans-cinnamaldehyde azine, since the spectrum shows the presence of the strong C—H deformation vibration of the …
Number of citations: 26 pubs.acs.org
YP Kitaev, ZS Titova, SA Flegontov, VV Zverev… - Bulletin of the Academy …, 1973 - Springer
… azine molecules, is the structure of cinnamaldehyde azine and benzylidene ketazine. According to the x-ray diffraction data [14], the cinnamaldehyde azine molecule is flat, while the of …
Number of citations: 3 link.springer.com
EE Schweizer, SN Hirwe - The Journal of Organic Chemistry, 1982 - ACS Publications
Methyl-(20) andphenyl-substituted (29) a, d-unsaturated azines were prepared and subjected to thermolyses. In all cases the thermolyses reaction produced two pyrazoles (23, 24 and …
Number of citations: 12 pubs.acs.org
D Sanz, M Alejandra Ponce… - Journal of physical …, 1999 - Wiley Online Library
The synthesis and spectroscopic properties ( 1 H, 13 C and 15 N NMR, in solution and in the solid state) of six new 1‐adamantylmethylene azines are reported. The crystal and …
Number of citations: 31 onlinelibrary.wiley.com
A Padwa - Chemical Reviews, 1977 - ACS Publications
… The all-trans form of cinnamaldehyde azine (22) is converted to two different mono cis isomers on irradiation.91 One of these Is believed to have a Z configuration with respect to the CN …
Number of citations: 312 pubs.acs.org
T SUGAWARA, H MASUYA, T MATSUO… - Chemical and …, 1980 - jstage.jst.go.jp
… On the other hand, the same reaction at 0 gave N—thioacetylaminoacetamidrazone, which was transformed into cinnamaldehyde azine.13’ …
Number of citations: 9 www.jstage.jst.go.jp

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